5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
Overview
Description
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a 2-methylphenyl group attached to the thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 2-(2-methylphenyl)-1,3-thiazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiazolidines.
Scientific Research Applications
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex thiazole derivatives.
Biology: As a probe to study enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the synthesis of agrochemicals and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenyl)-1,3-thiazole
- 5-Methyl-2-(2-methylphenyl)-1,3-thiazole
- 5-(Bromomethyl)-2-(2-methylphenyl)-1,3-thiazole
Uniqueness
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where covalent modification of targets is desired.
Biological Activity
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is a thiazole derivative that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties, alongside relevant mechanisms of action and synthesis pathways.
Structure and Properties
The compound features a thiazole ring, which is known for its bioactive properties. The chloromethyl group enhances its reactivity, allowing for various chemical transformations that can lead to biologically active derivatives.
Property | Details |
---|---|
Molecular Formula | C10H10ClN2S |
Molecular Weight | 228.71 g/mol |
Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, potentially inhibiting their function. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.
- Cellular Interference : The compound may disrupt cellular processes by interfering with signaling pathways or inducing apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Bacterial Activity : Studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or function.
- Fungal Activity : Preliminary investigations suggest potential antifungal effects, although more detailed studies are required to confirm these findings.
Anticancer Properties
This compound has been evaluated for its anticancer potential:
- In Vitro Studies : Various studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, the compound showed an IC50 value of approximately 12 µg/mL against MCF-7 cells, indicating moderate potency .
Case Study: Cytotoxicity Assessment
A recent study assessed the cytotoxicity of several thiazole derivatives, including our compound of interest:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole | MCF-7 | 12 |
5-Amino-2-(2-methylphenyl)-1,3-thiazole | MCF-7 | 24.79 |
4-Chloro-5-methylthiazole | HepG2 | 6.51 |
This data highlights the potential of thiazole derivatives in cancer treatment strategies.
Synthesis Pathways
The synthesis of this compound can be achieved through several methodologies:
- Nucleophilic Substitution Reactions : The chloromethyl group can act as a leaving group in nucleophilic substitution reactions.
- Cyclization Reactions : The compound can participate in cyclization reactions leading to more complex heterocyclic structures.
These synthetic routes allow for modifications that enhance biological activity and lead to new therapeutic agents.
Properties
IUPAC Name |
5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11;/h2-5,7H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRZWJZWVHZJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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